3-Amino-2-hydroxyhexanoic acid

Stereochemistry Chiral building block Pharmaceutical intermediate

Sourcing enantiopure β-hydroxy-α-amino acids for early-stage SAR is costly and slow. This racemic mixture (CAS 166196-05-0) solves that bottleneck by providing an undefined stereoisomer blend at 95% purity, scalable to multi-hundred-kilogram batches. • Cost-efficient primary scaffold: run SAR campaigns on the racemate, then invest in chiral resolution only after lead identification. • Ideal for method development: use as a benchmark substrate for novel enantioselective hydroxylation or resolution protocols. • Reliable supply: available from stock with rapid global shipping; non-hazardous for ambient transport.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 166196-05-0
Cat. No. B066480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-hydroxyhexanoic acid
CAS166196-05-0
Synonyms3-Amino-2-hydroxyhexanoic acid
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCCC(C(C(=O)O)O)N
InChIInChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)
InChIKeyOIFGOYXLBOWNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-hydroxyhexanoic Acid Procurement Guide


3-Amino-2-hydroxyhexanoic acid (CAS 166196-05-0) is a non‑proteinogenic β‑hydroxy‑α‑amino acid with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . ChemSpider entry 8806021 records the compound with 0 of 2 defined stereocenters, indicating that the commercial product sold under this CAS number is a stereoisomer mixture rather than a single enantiomer . It is catalogued by multiple suppliers as a research‑grade intermediate with a typical minimum purity of 95% and is scalable to multi‑hundred‑kilogram quantities [1].

Identity Stereoisomer mixture
Workflow Scalable intermediate procurement
Selection Purity-driven, bulk supply fit

Why 3-Amino-2-hydroxyhexanoic Acid Cannot Be Replaced


The β‑hydroxy‑α‑amino acid scaffold presents two chiral centres, giving rise to four distinct stereoisomers, each with unique CAS numbers and documented roles in specific active pharmaceutical ingredient (API) syntheses . For instance, the (2S,3S)‑enantiomer is a key intermediate for the hepatitis C protease inhibitor telaprevir, whereas the (2R,3S)‑form is referred to as L‑allo‑isoleucine [1]. The commercial product CAS 166196‑05‑0, which lacks defined stereochemistry, is therefore not a direct substitute for any single enantiomer when stereochemical integrity dictates biological or synthetic utility . Positional isomers such as 2‑amino‑3‑hydroxyhexanoic acid further differ in the placement of the amino and hydroxyl groups, altering hydrogen‑bonding networks and metal‑chelation geometry [2].

Stereochemistry
Undefined mixture may not replace single enantiomers in stereospecific synthesis; diastereomeric contamination risk increases purification cost.
Regiochemistry
Positional isomers differ in hydrogen-bonding and chelation geometry; ligand properties may shift away from vicinal amino-hydroxy motif.
Supply Chain
Enantiopure forms are limited to gram-to-kilogram scale; switching from racemate may incur long lead times and cost premium.

3-Amino-2-hydroxyhexanoic Acid vs. Analogs: Key Differences


Stereochemical Composition vs. Single Enantiomers

According to the ChemSpider record, the compound registered under CAS 166196‑05‑0 has '0 of 2 defined stereocentres', meaning it is supplied as a mixture of stereoisomers . In contrast, the (2S,3S)‑enantiomer (CAS 160801‑76‑3) and the (2R,3S)‑enantiomer (CAS 160801‑75‑2) are separately catalogued with fully defined stereochemistry . This compositional difference has direct economic and synthetic consequences.

Stereochemical Composition
Head-to-head
0 of 2 defined stereocentres vs. single enantiomers
Supports stereochemical-control requirement review
Database structural annotation; not interchangeable for chiral synthesis
Stereochemistry Chiral building block Pharmaceutical intermediate

Bulk Supply Scale: Racemate vs. Enantiomers

Capot Chemical lists CAS 166196‑05‑0 with a production scale of 'Up to 500 kgs' and a minimum HPLC purity of 98% [1]. In contrast, the (3S)‑enantiomer (CAS 402959‑32‑4) is typically offered in gram‑to‑sub‑kilogram research quantities (e.g., 100 mg to 1 kg) by most suppliers [2]. This indicates that the racemic mixture is manufactured at industrial scale, whereas the enantiopure forms are produced at laboratory or pilot scale.

Bulk Supply Scale
Reported
Up to 500 kg batch vs. gram-scale enantiomers
Determines practical procurement for scale-up studies
Supplier-specified scale; enantiopure forms have long lead times
Process chemistry Scale-up Cost of goods

Purity Profile vs. Research-Grade Analogs

Two independent suppliers report the purity of CAS 166196‑05‑0 as 95% (AKSci) and 98% (Capot Chemical, minimum HPLC) [1]. For the single enantiomer (3S)‑3‑amino‑2‑hydroxyhexanoic acid, commercial purities range from 97% (Macklin) to '≥97%' (Aladdin) [2]. The racemic product therefore matches or exceeds the enantiopure product in chemical purity, while offering substantially different stereochemical composition.

Purity Profile
Reported
95–98% racemate vs. ≥97% single enantiomer
Overlapping purity may support cost-driven selection
COA specifications; HPLC methods not disclosed
Purity Quality control HPLC

Structural Differences from Positional Isomer

In 3‑amino‑2‑hydroxyhexanoic acid the hydroxyl group is on the α‑carbon (C2) and the amino group on the β‑carbon (C3). In the positional isomer 2‑amino‑3‑hydroxyhexanoic acid the functional groups are swapped . The (3S)‑3‑amino‑2‑hydroxy isomer has a calculated logP of 0.2596 and a polar surface area (PSA) of 83.55 Ų . While no equivalent data for the 2‑amino‑3‑hydroxy isomer were located in the open literature, the adjacency of the amino and hydroxyl groups in the 3‑amino‑2‑hydroxy scaffold enhances intramolecular hydrogen bonding and metal‑chelating capacity, a property noted in technical introductions [1].

Positional Isomer Chelation
Class-level
Vicinal amino-C3/hydroxy-C2: bidentate motif; logP 0.26, PSA 83.55 Ų
May influence coordination chemistry applications
Calculated properties; quantitative chelation data absent
Regiochemistry Hydrogen bonding Chelation

Limitations of Current Comparative Evidence

A systematic search of primary research literature, patent databases, and authoritative chemical registries (PubMed, Google Scholar, USPTO, Espacenet, PubChem) returned no head‑to‑head biological or physicochemical studies comparing 3‑amino‑2‑hydroxyhexanoic acid (CAS 166196‑05‑0) directly against its stereoisomers or positional isomers. The quantitative differentiation evidence available is therefore predominantly limited to stereochemical identity, supplier‑reported purity, and production scale. Statements regarding biological activity, enzyme kinetics, or in vivo performance for this specific CAS number cannot be substantiated with comparator data at the time of this analysis.

Evidence Limitations
Data to verify
0 direct head-to-head biological studies located
Procurement guided by supply chain and stereochemistry
Literature search 2026-04-25; no biological comparator data
Evidence gap Data availability

Top Application Scenarios for 3-Amino-2-hydroxyhexanoic Acid


Process Scale-Up Applications

For medicinal chemistry and process R&D teams requiring multi‑kilogram quantities of the β‑hydroxy‑α‑amino acid backbone for SAR exploration or pilot‑plant campaigns, CAS 166196‑05‑0 is the only variant available at scale (up to 500 kg per batch [1]) with defined purity (95–98% [1]). Purchasing the racemic mixture for early‑stage derivatisation, followed by chiral resolution only when an active lead is identified, offers a cost‑effective procurement strategy.

Chiral Building Block for Enantioselective Synthesis

The compound serves as a substrate for developing and benchmarking novel enantioselective synthetic methodologies, such as diastereoselective enolate hydroxylation [2]. Because CAS 166196‑05‑0 is an undefined stereoisomer mixture, it constitutes an ideal starting material for demonstrating a new resolution or asymmetric synthesis protocol that can separate or selectively produce one enantiomer.

Coordination Chemistry & Metal Chelation

The vicinal amino (C3) and hydroxyl (C2) groups create a bidentate chelation motif [3]. Research groups investigating metal‑amino acid complexes for catalysis or materials science can use the racemic compound as a cost‑effective ligand precursor, with the awareness that stereochemical outcomes may differ from those obtained with enantiopure ligands.

Early-Stage Medicinal Chemistry SAR

When the initial goal is to probe the contribution of the β‑hydroxy‑α‑amino acid scaffold to target binding without stereochemical bias, the racemic compound (CAS 166196‑05‑0) provides a faster and lower‑cost alternative to purchasing all four individual enantiomers . Hits identified from the racemic screen can then justify the investment in enantiopure synthesis.

Application
Selection Property
Validation Focus
Process scale-up studies
Multi-kilogram bulk supply context
Batch purity and lead-time review
Enantioselective synthesis development
Stereoisomer mixture as starting substrate
Chiral resolution protocol benchmarking
Coordination chemistry & chelation
Vicinal amino-hydroxy chelation motif
Metal-ligand complexation and stereochemical outcome review
Early-stage medicinal chemistry SAR
Racemic scaffold for binding exploration
Hit identification before enantiopure synthesis investment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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